REACTION_CXSMILES
|
C[Si](C)(C)[C:3]#[C:4][C:5]([N:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:8])=[O:6].CCCC[N+](CCCC)(CCCC)CCCC.[F-].[NH4+].[Cl-]>C1COCC1>[CH3:8][N:7]([C:5](=[O:6])[C:4]#[CH:3])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated NaCl solution (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (50% EtOAc/hex)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(=O)OCC)C(C#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |